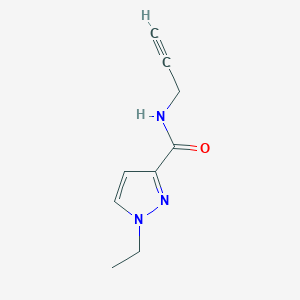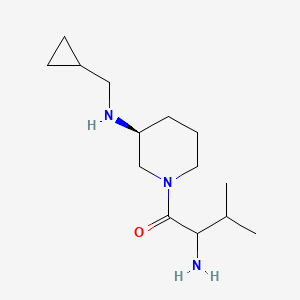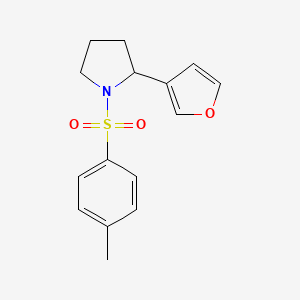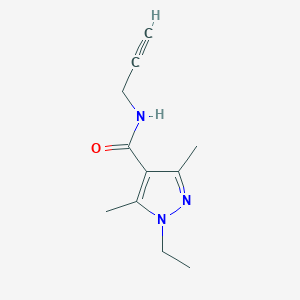
(S)-2-Amino-1-((R)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a cyclopropylmethyl group, contributing to its distinct chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available starting materials. One common approach is the asymmetric alkylation of enolates using chiral auxiliaries or catalysts to induce stereoselectivity. The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and alkyl halides like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropylmethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted amines. These products can exhibit different chemical and biological properties, making them valuable for further research and development.
科学的研究の応用
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding, providing insights into biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including neurological disorders and infections.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
作用機序
The mechanism of action of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding can result in various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.
類似化合物との比較
Similar Compounds
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-ol: A similar compound with an alcohol group instead of a ketone, exhibiting different chemical reactivity and biological activity.
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)butan-1-one: A homologous compound with an extended carbon chain, affecting its physical properties and interactions with molecular targets.
Uniqueness
The uniqueness of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical behavior and potential applications. Its ability to undergo various chemical transformations and interact selectively with biological targets makes it a valuable compound for research and development in multiple fields.
特性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
(2S)-2-amino-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14-5-4-10(7-14)13-6-9-2-3-9/h8-10,13H,2-7,12H2,1H3/t8-,10+/m0/s1 |
InChIキー |
BOVOOAPQSOFJIU-WCBMZHEXSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)NCC2CC2)N |
正規SMILES |
CC(C(=O)N1CCC(C1)NCC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)
![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)



![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)

![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)
